molecular formula C14H15ClN2O4S B2965938 2-Chloro-4-(4-prop-2-ynylpiperazin-1-yl)sulfonylbenzoic acid CAS No. 1825642-21-4

2-Chloro-4-(4-prop-2-ynylpiperazin-1-yl)sulfonylbenzoic acid

Cat. No. B2965938
CAS RN: 1825642-21-4
M. Wt: 342.79
InChI Key: XVDXYEONRVODLU-UHFFFAOYSA-N
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Description

2-Chloro-4-(4-prop-2-ynylpiperazin-1-yl)sulfonylbenzoic acid, also known as SB-204, is a chemical compound that has been extensively researched for its potential applications in the field of medicine. This compound belongs to the class of sulfonamides, which are known for their antibacterial and anti-inflammatory properties.

Scientific Research Applications

Synthesis and Antiviral Activity

Sulfonyl-containing compounds have been synthesized for potential antiviral applications. For instance, sulfonamide derivatives synthesized from 4-chlorobenzoic acid showed certain anti-tobacco mosaic virus activity, suggesting a route for exploring antiviral agents using similar sulfonylbenzoic acid derivatives (Zhuo Chen et al., 2010).

Cocrystallization and Supramolecular Chemistry

Sulfonylbenzoic acid derivatives have been studied for their potential in cocrystallization, affecting hydrogen-bonding and supramolecular architectures. This has implications for crystal engineering and the design of materials with specific properties (Lei Wang et al., 2011).

Organic Synthesis Applications

The sulfonyl group in benzoic acid derivatives facilitates various organic transformations. For instance, a study demonstrated the construction of 2-sulfonylbenzo[b]furans from hydroxycinnamic acids and sodium sulfinates, mediated by copper/silver, showcasing the utility of sulfonyl groups in synthesizing complex organic structures (Hongshuang Li & Gang Liu, 2014).

Antimicrobial Activity

Sulfonylbenzoic acid scaffolds have been incorporated into compounds exhibiting antimicrobial activity. Novel sulfonamides containing 5-chloro-2-hydroxybenzaldehyde or 5-chloro-2-hydroxybenzoic acid demonstrated activity against various bacteria and Mycobacterium species, indicating the potential for developing new antimicrobial agents (M. Krátký et al., 2012).

Catalysis and Chemical Reactions

Sulfonylpiperazines, structurally similar to the queried compound, have been explored for their catalytic activity. For example, 4-(4-Propylpiperazine-1-yl)butane-1-sulfonic acid-modified silica-coated magnetic nanoparticles were synthesized and shown to accelerate the synthesis of benzothiazolylamino phenylmethyl-2-naphthols, highlighting the role of sulfonyl-containing compounds in catalysis and chemical synthesis (Monireh Pourghasemi Lati et al., 2018).

properties

IUPAC Name

2-chloro-4-(4-prop-2-ynylpiperazin-1-yl)sulfonylbenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15ClN2O4S/c1-2-5-16-6-8-17(9-7-16)22(20,21)11-3-4-12(14(18)19)13(15)10-11/h1,3-4,10H,5-9H2,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVDXYEONRVODLU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCN1CCN(CC1)S(=O)(=O)C2=CC(=C(C=C2)C(=O)O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-4-(4-prop-2-ynylpiperazin-1-yl)sulfonylbenzoic acid

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